molecular formula C12H16FNO B7891664 N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide

N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B7891664
M. Wt: 209.26 g/mol
InChI Key: HZSWTMGYDGZFLA-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a fluoro-substituted aromatic ring and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-fluoro-4-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-fluoro-4-methylaniline+2,2-dimethylpropanoyl chlorideThis compound\text{3-fluoro-4-methylaniline} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} 3-fluoro-4-methylaniline+2,2-dimethylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce the corresponding amine.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The fluoro-substituted aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide
  • 3-fluoro-4-methylphenyl isocyanate
  • N-(3-fluoro-4-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring and the presence of the dimethylpropanamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-8-5-6-9(7-10(8)13)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSWTMGYDGZFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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